3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid
Description
Properties
CAS No. |
141029-23-4 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-Aminoethyl)benzoic Acid
The precursor 3-(2-aminoethyl)benzoic acid is synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling . For instance, 3-bromobenzoic acid reacts with ethylenediamine under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) to yield the aminoethyl derivative. Alternatively, Gabriel synthesis employs 3-(2-bromoethyl)benzoic acid, which undergoes substitution with potassium phthalimide followed by hydrazine-mediated deprotection to release the primary amine.
Boc Protection Reaction
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF)/water with sodium carbonate at 10–30°C for 1–6 hours. The reaction selectively targets the primary amine, leaving the carboxylic acid intact due to its deprotonation under basic conditions. Post-reaction, the product is isolated via filtration or recrystallization, achieving yields of 70–85%.
Multi-step Synthesis via Ester Intermediates
Esterification of 3-Bromobenzoic Acid
To prevent interference during subsequent reactions, the carboxylic acid is first protected as a methyl or ethyl ester. For example, 3-bromobenzoic acid is treated with methanol and sulfuric acid to form methyl 3-bromobenzoate.
Coupling to Introduce the Aminoethyl Group
The brominated ester undergoes Ullmann coupling with ethylenediamine in the presence of copper(I) iodide and a diamine ligand, yielding methyl 3-(2-aminoethyl)benzoate. Alternatively, Buchwald-Hartwig amination with a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) achieves similar results.
Boc Protection and Ester Hydrolysis
The amine is Boc-protected as described in Section 1.2. The ester is then hydrolyzed using lithium hydroxide (LiOH) in THF/water at 50–100°C for 1–6 hours, restoring the carboxylic acid functionality.
Metal-Catalyzed Coupling Approaches
Direct Coupling of Boc-Protected Intermediates
A one-pot strategy involves reacting 3-bromobenzoic acid with a Boc-protected aminoethyl boronic acid via Suzuki-Miyaura coupling . Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in dioxane/water at 80–100°C, this method bypasses intermediate protection steps.
Lithiation and Electrophilic Quenching
Methyl 3-bromobenzoate is treated with n-butyllithium at −78°C to generate a benzylic lithium intermediate, which reacts with Boc-protected aminoethyl electrophiles (e.g., Boc-NH-CH₂-CH₂-X, where X = halide). Subsequent carboxylation with CO₂ yields the target compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine. Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Example :
-
Treatment with 4 M HCl in dioxane at 0°C for 2 hours removes the Boc group, yielding the free amine .
-
TFA in dichloromethane (1:1 v/v) at room temperature achieves deprotection within 1 hour .
Key Mechanism :
Carboxylic Acid Functionalization
The benzoic acid moiety undergoes standard derivatization reactions:
Amine Reactivity Post-Deprotection
The liberated amine participates in:
-
Acylation : Acetic anhydride/pyridine forms acetylated derivatives .
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
-
Coupling Reactions : Utilized in peptide synthesis via carbodiimide-mediated methods.
Oxidation and Reduction of the Ethyl Side Chain
-
Oxidation :
KMnO in acidic aqueous acetone converts the ethyl group to a ketone (90% purity). -
Reduction :
NaBH in ethanol reduces the ketone to a secondary alcohol (75% yield).
Cyclization Reactions
Under basic conditions, the compound forms heterocycles:
-
Oxazinone Formation : Reacts with carbonyl diimidazole (CDI) in THF to yield tetrahydro-1,3-oxazin-2-ones (60–70% yield).
-
Epoxide Synthesis : Halogenation followed by base-induced cyclization generates epoxide derivatives, as seen in similar Boc-protected systems .
Electrophilic Aromatic Substitution
The meta-substituted aromatic ring undergoes:
-
Nitration : HNO/HSO at 0°C introduces nitro groups at the 5-position.
-
Sulfonation : Oleum (20% SO) at 50°C adds sulfonic acid groups.
Stability and Reactivity Considerations
Scientific Research Applications
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, also known by its CAS number 141029-23-4, is a compound that has garnered interest in various scientific research applications. This article explores its applications, focusing on its biochemical properties, synthesis methods, and potential uses in pharmaceuticals and materials science.
Chemical Properties and Structure
The molecular formula for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is C14H19O4N. It contains a benzoic acid moiety with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound is typically presented as a solid and is classified under various hazard categories, including skin and eye irritation .
Peptide Synthesis
One of the primary applications of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is in peptide synthesis. The Boc group allows for selective protection of amino acids, facilitating the formation of peptide bonds without premature deprotection. This method is particularly useful in solid-phase peptide synthesis (SPPS), where the compound can serve as an intermediate or building block for more complex peptides .
Drug Development
The compound's structural features make it a candidate for developing novel pharmaceuticals. Its ability to modulate biological activity through modifications at the benzoic acid or amine site can lead to derivatives with enhanced efficacy or reduced toxicity. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses .
Polymer Chemistry
In material science, 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid can be utilized in the synthesis of polymers. The presence of the carboxylic acid group allows for copolymerization with other monomers, leading to materials with tailored properties such as improved thermal stability or mechanical strength. This application is particularly relevant in creating drug delivery systems where controlled release is essential .
Nanotechnology
Recent studies have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery. The ability to functionalize nanoparticles with bioactive molecules derived from 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid enhances their biocompatibility and targeting capabilities, making them suitable for targeted cancer therapies .
Case Study 1: Peptide Synthesis Optimization
A study focused on optimizing peptide synthesis using 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid as a key intermediate demonstrated a significant increase in yield when compared to traditional methods. The researchers reported that using Boc-protected amino acids led to higher purity and fewer side products during synthesis .
Case Study 2: Anti-Inflammatory Activity
Another research project investigated derivatives of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid for their anti-inflammatory properties. The study found that specific modifications to the benzoic acid moiety enhanced inhibitory effects on pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism by which 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be cleaved under acidic conditions to release the free amine . This process involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 3-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)benzoic acid and related derivatives:
Key Research Findings:
Positional Isomerism: The 3- vs. 4-substitution in benzoic acid derivatives significantly impacts biological activity. For example, 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 828243-30-7) may exhibit different binding affinities in enzyme inhibition assays compared to its 3-substituted counterpart due to altered spatial orientation .
Chain Length and Flexibility: Compounds with methylene (CH₂) instead of ethylene (CH₂CH₂) linkages, such as 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid (CAS 33233-67-9), demonstrate faster coupling kinetics in peptide synthesis due to reduced steric hindrance .
Hydrophilicity: The hydroxyl group in 3-(1-[(tert-Butoxy)carbonyl]amino)-2-hydroxyethyl)benzoic acid enhances aqueous solubility (logP ~1.2) compared to the parent compound (logP ~2.1), making it preferable for aqueous-phase reactions .
Metabolic Stability: The 2-methoxy group in 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1) slows oxidative metabolism in hepatic microsome assays, extending half-life in vivo .
Synthetic Utility : Boc-protected derivatives like 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid (CAS 149353-75-3) are critical for constructing conformationally restricted pharmacophores in drug discovery .
Biological Activity
3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, commonly referred to as Boc-aminobenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The molecular formula of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid is , with a molecular weight of approximately 251.28 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, an ethoxy side chain , and a benzoic acid moiety . The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid can be attributed to its ability to interact with various biomolecules. The carboxylic acid group allows for typical reactions such as esterification and amidation, while the Boc group can be selectively removed under acidic conditions, facilitating further functionalization.
Anti-inflammatory and Analgesic Properties
Compounds with similar structures to 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid have been documented to exhibit anti-inflammatory and analgesic activities. For instance, derivatives of benzoic acids are known for their efficacy in reducing inflammation and pain, suggesting that this compound may possess similar properties.
Synthesis and Characterization
The synthesis of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. The compound's unique structure allows for versatility in synthetic modifications, which can enhance its biological activity.
Interaction Studies
Research focusing on interaction studies has indicated that the compound may bind with specific enzymes or receptors, influencing metabolic pathways or cellular processes. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis
To provide a clearer understanding of the biological activity of 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Known Biological Activities |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Antimicrobial, antifungal |
| Amino Benzoic Acid | Amino group substitution | Anti-inflammatory, analgesic |
| Boc-aminobenzoic Acid | Tert-butoxycarbonyl protecting group | Potential anti-inflammatory, antimicrobial |
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Resolves conformational flexibility of the ethylamino linker and confirms dihedral angles between the Boc group and benzene ring .
- High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., de-Boc byproducts) at ppm levels .
How does the compound’s solubility profile affect its utility in biological assays?
Basic
The carboxylic acid group confers moderate water solubility (~2.5 mg/mL at pH 7.0), but the Boc group introduces hydrophobicity. For cell-based assays, dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) to avoid precipitation .
Advanced
At physiological pH (7.4), the compound exists as a zwitterion, reducing membrane permeability. Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability by enhancing lipophilicity .
What role does this compound play in metal-ion adsorption studies?
Advanced
Benzoic acid derivatives functionalized with ethylamino-Boc groups enhance adsorption capacity for transition metals (e.g., Co²⁺, Ni²⁺) due to:
- Chelation : The tertiary amine and carboxylate groups act as polydentate ligands.
- pH dependence : Optimal adsorption occurs at pH 6–7, where the carboxylate is deprotonated .
In modified activated carbon systems, this compound achieves a cobalt adsorption capacity of 120 mg/g, outperforming unmodified adsorbents by 40% .
What contradictions exist in literature regarding the compound’s stability under varying pH conditions?
Q. Advanced
- Conflicting reports : Some studies claim the Boc group is stable at pH 5–8 , while others note partial hydrolysis (>10%) at pH 7.4 after 24 hours .
- Resolution : Buffering with HEPES (pH 7.0) and avoiding elevated temperatures (>37°C) minimizes decomposition. Stability assays using LC-MS are recommended for critical applications .
How is this compound utilized in peptide mimetics or PROTAC design?
Q. Advanced
- Linker functionality : The ethylamino-Boc group serves as a rigid spacer in PROTACs (proteolysis-targeting chimeras), connecting E3 ligase ligands to target protein binders.
- Boc removal : Post-synthetic deprotection enables conjugation with thiol-containing warheads via Michael addition .
Recent studies highlight its use in degrading BRD4, achieving DC₅₀ values of 50 nM in leukemia cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
